

Technical Guide: 4-Chloro-2-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	4-Chloro-2-(difluoromethyl)pyridine
CAS No.:	1193104-11-8
Cat. No.:	B1493966

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Executive Summary

4-Chloro-2-(difluoromethyl)pyridine (CAS 1193104-11-8) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1][2][3] Unlike its trifluoromethyl analogs, the difluoromethyl (CF₂H) group possesses unique physicochemical properties—specifically the ability to act as a weak hydrogen bond donor while modulating lipophilicity.[2][3]

This guide details the technical specifications, validated synthesis routes, and application strategies for this compound.[3][4] It is designed for researchers requiring a stable, electron-deficient pyridine scaffold for the development of kinase inhibitors, agrochemicals, and bioisosteres of pyridine-N-oxides.[1][2]

Chemical Profile & Specifications

The introduction of the CF₂H group at the C2 position creates a distinct electronic environment compared to the C2-Methyl or C2-Trifluoromethyl analogs.[1] The electron-withdrawing nature of the CF₂H group activates the C4-Chlorine towards nucleophilic aromatic substitution (S_NAr), while the C-H bond in the difluoromethyl group provides a "lipophilic hydrogen bond donor" motif.[1][2]

Physicochemical Data

Property	Value	Technical Note
Molecular Formula	C ₆ H ₄ ClF ₂ N	--
Molecular Weight	163.55 g/mol	--
Physical State	White to pale yellow solid	Low melting point solid; often handled as a melt or solution. [1] [2] [3]
LogP (Predicted)	-2.67	More lipophilic than -CH ₃ , less than -CF ₃ . [1] [2] [3]
H-Bond Donors	1 (Weak)	The CF ₂ H proton can interact with carbonyl/acceptor targets. [1] [2] [3]
pKa (Pyridine N)	-2.0 - 2.5	Significantly reduced basicity due to -I effect of CF ₂ H and Cl. [1] [2] [3]
Storage	2-8°C, Inert Atmosphere	Hygroscopic; store under Nitrogen/Argon.

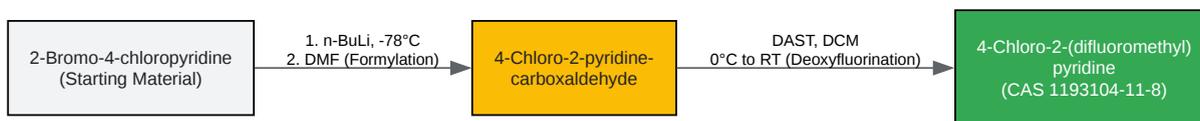
Strategic Synthesis Protocols

While various radical difluoromethylation strategies exist, the most robust and scalable method for high-purity synthesis relies on Deoxyfluorination of the corresponding aldehyde.[\[1\]](#)[\[3\]](#) This pathway avoids the regioselectivity issues common in radical functionalization.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Method A: Deoxyfluorination (The "Gold Standard" Route)

This protocol converts 4-chloro-2-pyridinecarboxaldehyde into the target compound using DAST (Diethylaminosulfur trifluoride).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reaction Scheme Visualization



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Figure 1: Stepwise synthesis from commercially available halogenated pyridines.

Detailed Experimental Protocol

Step 1: Formylation[1][2][3]

- Reagents: 2-Bromo-4-chloropyridine (1.0 eq), n-Butyllithium (1.1 eq), DMF (1.5 eq), dry THF.
- Procedure: Cool a solution of 2-bromo-4-chloropyridine in anhydrous THF to -78°C . Add n-BuLi dropwise over 30 mins (Lithium-Halogen exchange is selective at C2 due to the inductive effect of Nitrogen). Stir for 1h.
- Quench: Add dry DMF dropwise. Warm to 0°C and quench with sat. NH_4Cl . [1][2][3][4] Extract with EtOAc. [1][2][3]
- Outcome: 4-Chloro-2-pyridinecarboxaldehyde.

Step 2: Deoxyfluorination (Critical Step)

- Setup: Flame-dried glassware under Argon.
- Reagents: 4-Chloro-2-pyridinecarboxaldehyde (1.0 eq), DAST (1.5 eq), Anhydrous DCM (0.2 M concentration).
- Execution:
 - Dissolve aldehyde in DCM and cool to 0°C .
 - Add DAST dropwise (Exothermic! [1][2][3] Control temp $< 5^\circ\text{C}$).
 - Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

- Workup (Safety Critical):
 - Cool mixture back to 0°C.
 - Slowly quench by adding to saturated NaHCO₃ solution. Caution: Rapid CO₂ evolution.[1][2][3]
 - Extract with DCM, dry over Na₂SO₄, and concentrate.[2][3]
- Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is less polar than the aldehyde.[1][3]

Functionalization & Medicinal Chemistry

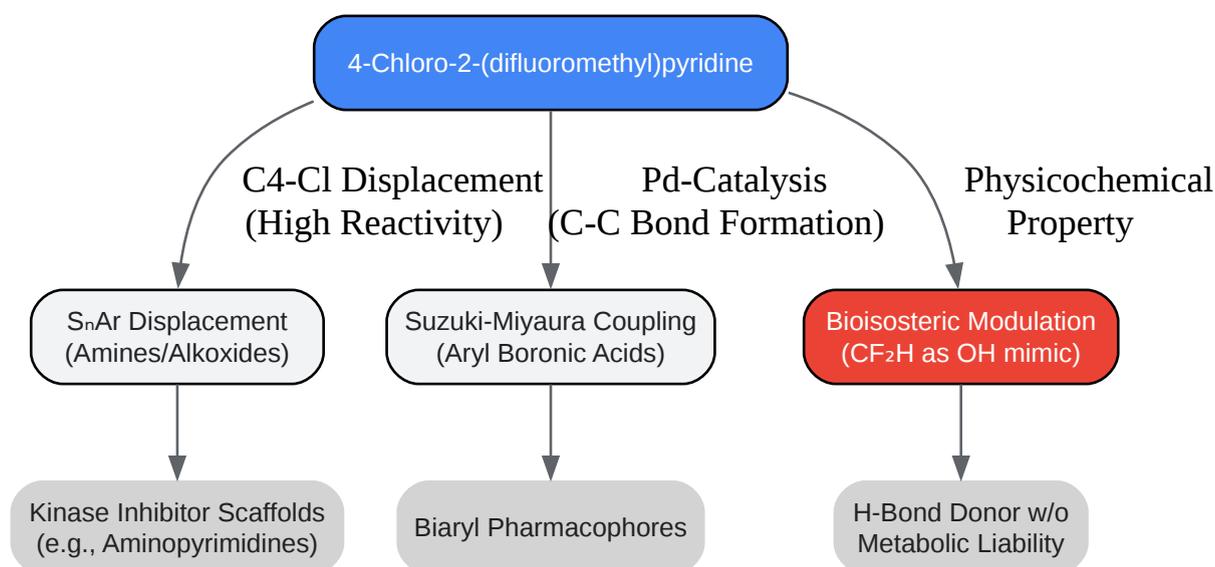
Applications[1][4][5][6][7][8][9]

The value of CAS 1193104-11-8 lies in its orthogonal reactivity.[1][2] The C4-Chlorine is a handle for cross-coupling, while the C2-Difluoromethyl group acts as a stable physicochemical modulator.[1][2]

Reactivity Logic & SAR

The pyridine ring is electron-deficient.[1][2][3][4] The addition of the CF₂H group further lowers the LUMO energy, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed couplings.[2][3]

Reactivity Pathway Diagram



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Figure 2: Functionalization logic.[1][2][3] The electron-poor ring facilitates rapid S_NAr reactions at C4.[1][2]

Key Applications

- Bioisostere for Pyridine-N-Oxides:
 - Pyridine-N-oxides are potent H-bond acceptors/donors but suffer from rapid metabolic reduction.[1][2][3]
 - 2-Difluoromethylpyridine mimics the electronic and steric profile of the N-oxide but is metabolically stable.[1][2]
 - Application: Quorum sensing inhibitors and anti-infectives.[1][2][3][5]
- Lipophilicity Tuning (The "Magic Methyl" Effect):
 - Replacing a $-CH_3$ with $-CF_2H$ typically increases LogP (lipophilicity) while introducing a weak H-bond donor capability.[1][2][3]
 - This improves membrane permeability while maintaining specific binding interactions in the active site (e.g., interacting with backbone carbonyls).[2][3]

- Late-Stage Diversification:
 - The C4-Cl allows this unit to be coupled late in a synthesis sequence, minimizing the exposure of the sensitive CF₂H group to harsh reducing conditions (e.g., LiAlH₄, which might defluorinate it).[2]

Safety & Handling Guidelines

- Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2][3]
- Reactivity: The C4-Cl bond is labile; avoid contact with strong nucleophiles unless intended. [1][2][3]
- Fluorine Safety: In the synthesis (Method A), DAST is thermally unstable.[2][3] Never heat DAST reactions above 50°C in a closed vessel.[1][2][3]
- HF Generation: Hydrolysis of the product or reagents can release HF.[1][3] Always have Calcium Gluconate gel available in the lab.[1][2][3]

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- To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-(difluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1493966#4-chloro-2-difluoromethyl-pyridine-cas-number\]](https://www.benchchem.com/product/b1493966#4-chloro-2-difluoromethyl-pyridine-cas-number)

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